N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide
Description
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-13-4-5-15-12(9-13)10-21(16(22)11-24-15)8-7-20-17(23)14-3-1-2-6-19-14/h1-6,9H,7-8,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVHTMFIQKEIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide generally involves a multi-step process. The initial step often includes the formation of the oxazepine ring structure followed by chlorination and subsequent functional group modifications to introduce the picolinamide moiety. Typical reaction conditions involve the use of organic solvents, specific temperature control, and the presence of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound might be scaled up using batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as concentration, temperature, and reaction time is crucial to enhance efficiency and minimize by-products. Additionally, purification processes such as crystallization, filtration, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide undergoes various chemical reactions including:
Oxidation: : Introduction of oxygen atoms to the compound, often using oxidizing agents.
Reduction: : Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents.
Substitution: : Replacement of one functional group with another, involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide, permanganate, or chromium trioxide under controlled acidic or basic conditions.
Reduction: : Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Substitution: : Halogenated solvents, acids, or bases depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions typically include modified versions of the original compound with new functional groups or alterations in the existing ones, leading to derivatives with potentially diverse biological activities.
Scientific Research Applications
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide has been explored in several research domains:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its interactions with various biomolecules and potential bioactive properties.
Medicine: : Examined for its therapeutic potential in treating diseases due to its unique molecular structure.
Industry: : Utilized in the development of novel materials and compounds with specific chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets within biological systems. These interactions often involve binding to specific enzymes or receptors, leading to alterations in cellular pathways and processes. The exact mechanism of action may vary depending on the specific biological context and target molecules involved.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Differences and Implications
Core Heterocycle :
- The target compound features a benzo[f][1,4]oxazepin-3-one ring, which is a seven-membered ring system with oxygen and nitrogen atoms. In contrast, analogues like benzo[b][1,4]oxazin-3-one (six-membered) and benzo[b][1,4]dioxin-3-one (oxygen-only heterocycle) exhibit distinct conformational flexibility and electronic properties .
Phenylthio (C₂₀H₂₁ClN₂O₃S) and ethoxybenzamide (C₂₃H₂₆N₂O₄) groups in analogues increase lipophilicity, which may influence blood-brain barrier penetration .
Pharmacological Activity :
- Anthranilic acid derivatives (e.g., N-(2-((4-chlorobenzyl)carbamoyl)phenyl)picolinamide ) demonstrate anti-inflammatory activity with yields up to 85%, suggesting the picolinamide moiety contributes to efficacy .
- Benzo[b][1,4]oxazin-3-one derivatives (e.g., 22a–c ) exhibit dual inhibitory activity against enzymes like COX-2 and 5-LOX, highlighting the role of piperazine-carboxamide substituents .
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step routes similar to those for nitro-phenoxy intermediates (e.g., 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide), requiring chlorobenzene reflux and recrystallization . Analogues with allyl or dimethyl groups (e.g., C₂₃H₂₆N₂O₄) employ nucleophilic substitutions and coupling reactions, achieving yields >70% .
Structural-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups : Chlorine or trifluoromethoxy substituents (e.g., C₂₀H₁₈ClF₃N₂O₄ ) enhance stability and binding affinity to hydrophobic pockets .
- Linker Flexibility : Ethyl or propionamide linkers balance rigidity and conformational freedom, optimizing target engagement .
- Heterocyclic Ring Size : Seven-membered oxazepine rings (vs. six-membered oxazine) may improve metabolic resistance due to reduced ring strain .
Q & A
Q. What analytical methods are recommended for confirming the structural integrity of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide during synthesis?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying atomic environments and coupling constants, while high-performance liquid chromatography (HPLC) ensures purity (>95%). Mass spectrometry (MS) confirms molecular weight alignment with theoretical values. Thin-layer chromatography (TLC) is used for intermediate monitoring .
Q. What are the critical reaction parameters in the multi-step synthesis of this compound?
- Methodological Answer: Key parameters include:
- Temperature control (e.g., 0–5°C for sensitive reactions to prevent side products).
- Solvent selection (polar aprotic solvents like dimethylformamide for nucleophilic substitutions).
- Inert atmospheres (argon/nitrogen) to stabilize reactive intermediates.
- Purification via flash chromatography or recrystallization to isolate high-purity products .
Q. How can researchers ensure reproducibility in synthesizing the benzo[f][1,4]oxazepine core?
- Methodological Answer: Standardize stoichiometric ratios (e.g., 1:1.2 molar equivalents for amide couplings) and document reaction times rigorously. Use internal standards in NMR for quantification. Validate each step with HPLC retention time comparisons to reference intermediates .
Advanced Research Questions
Q. How can computational methods optimize the synthetic pathway for higher yields?
- Methodological Answer: Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for key steps like ring closure. Reaction path search algorithms (e.g., artificial force-induced reaction) identify low-energy pathways. Feedback loops integrating experimental data refine computational models .
Q. What strategies resolve discrepancies between NMR and mass spectrometry data in structural analysis?
- Methodological Answer: Cross-validate with infrared (IR) spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Perform X-ray crystallography for unambiguous confirmation. Reassess sample purity via HPLC-MS and repeat analyses under standardized conditions .
Q. How can researchers analyze contradictory bioactivity data across analogs of this compound?
- Methodological Answer: Conduct structure-activity relationship (SAR) studies by systematically varying substituents (Table 1). Pair in vitro assays (e.g., enzyme inhibition) with molecular docking to map binding interactions. Use statistical tools like partial least squares regression to correlate structural features with activity .
Table 1: Substituent Effects on Bioactivity
| Compound Modification | Observed Bioactivity Change | Reference |
|---|---|---|
| Chloro → Fluoro substitution | Increased kinase selectivity | |
| Allyl group addition | Enhanced metabolic stability | |
| Pyrazole vs. thiazole moieties | Altered binding affinity |
Q. What experimental designs are effective for studying metabolic stability in this compound?
- Methodological Answer: Use hepatic microsomal assays (human/rat) to measure intrinsic clearance. Apply liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite identification. Compare half-life (t₁/₂) values under varying pH and temperature conditions to model in vivo behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
